molecular formula C12H8N2O4Zn B157326 Zinc Picolinate CAS No. 17949-65-4

Zinc Picolinate

Cat. No. B157326
Key on ui cas rn: 17949-65-4
M. Wt: 309.6 g/mol
InChI Key: NHVUUBRKFZWXRN-UHFFFAOYSA-L
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Patent
US06486318B1

Procedure details

Alpha picoline 1.0 kg was slowly added to concentrated solution of sulphuric acid under agitation. After the addition was completed the mass temperature was raised to 180° C. and 6.0 kg of 70% Nitric acid was added and the temperature was maintained at the same level for 20 hours. After the reaction was over mass was cooled to ambient temperature and three times water was added. pH of the reaction mass was adjusted to 5.0. Zinc sulphate 600 grams dissolved in water was added slowly and the whole mass was stirred till a white precipitate appeared. The precipitate was filtered washed and dried to give 800 grams of zinc picolinate having 21% Zinc content (Desired limit 19-22%)
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 kg
Type
reactant
Reaction Step Two
Name
Zinc sulphate
Quantity
600 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
21%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:7].S(=O)(=O)(O)[OH:9].[N+]([O-])(O)=[O:14].S([O-])([O-])(=O)=O.[Zn+2:22].[OH2:23]>>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([O-:9])=[O:23].[Zn+2:22].[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([O-:14])=[O:23] |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
N1=C(C=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
6 kg
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Zinc sulphate
Quantity
600 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Zn+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
the whole mass was stirred till a white precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at the same level for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
was added slowly
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)[O-].[Zn+2].N1=C(C=CC=C1)C(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 800 g
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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